molecular formula C18H25F3N2O3S B2422056 4-{[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]methyl}-1lambda6-thiane-1,1-dione CAS No. 2379984-40-2

4-{[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]methyl}-1lambda6-thiane-1,1-dione

Cat. No.: B2422056
CAS No.: 2379984-40-2
M. Wt: 406.46
InChI Key: GJTDUWDIPNSVGW-UHFFFAOYSA-N
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Description

4-{[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]methyl}-1lambda6-thiane-1,1-dione is a complex organic compound with the molecular formula C18H25F3N2O3S It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring and a thiane dioxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]methyl}-1lambda6-thiane-1,1-dione typically involves multiple steps. One common approach is to start with the trifluoromethylation of a pyridine derivative, followed by the formation of the piperidine ring through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques like chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-{[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]methyl}-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce various alcohols or amines .

Scientific Research Applications

4-{[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]methyl}-1lambda6-thiane-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]methyl}-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]sulfonylbenzonitrile
  • (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol

Uniqueness

Compared to similar compounds, 4-{[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]methyl}-1lambda6-thiane-1,1-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]thiane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F3N2O3S/c19-18(20,21)16-4-1-7-22-17(16)26-13-15-3-2-8-23(12-15)11-14-5-9-27(24,25)10-6-14/h1,4,7,14-15H,2-3,5-6,8-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTDUWDIPNSVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2CCS(=O)(=O)CC2)COC3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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